3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine
Description
Structural Significance of Pyrazolopyrimidine Derivatives in Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is a bicyclic heterocycle formed by the fusion of pyrazole and pyrimidine rings, creating a planar, aromatic system with three nitrogen atoms. This architecture confers exceptional hydrogen-bonding capabilities and π-stacking interactions, enabling mimicry of purine bases in nucleotide-binding domains. The scaffold’s synthetic flexibility allows for regioselective functionalization at positions 2, 3, 5, 6, and 7, making it a privileged structure in combinatorial chemistry libraries.
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
Crystallographic studies reveal that the 3-(4-bromobenzyl) substituent in pyrazolo[1,5-a]pyrimidines forms critical halogen bonds with tyrosine residues in kinase ATP-binding sites, as demonstrated in carbonic anhydrase IX inhibitors. Meanwhile, methyl groups at positions 5 and 7 reduce rotational freedom, stabilizing ligand-receptor complexes through van der Waals interactions. These structural insights have driven the development of derivatives with nanomolar affinities for cyclin-dependent kinases (CDKs) and antimicrobial targets.
Role of Bromobenzyl and Alkyl Substituents in Bioactive Compound Design
The 4-bromobenzyl group at position 3 serves dual roles: its electron-withdrawing bromine atom enhances electrophilicity for nucleophilic aromatic substitution reactions during synthesis, while the benzyl moiety provides lipophilicity for membrane penetration. In kinase inhibition assays, this substituent improves binding affinity by 3- to 5-fold compared to non-halogenated analogs, as observed in B-Raf and FLT3 kinase models.
Ethyl substitution at position 2 balances steric effects and metabolic stability. Compared to bulkier tert-butyl groups, the ethyl chain minimizes off-target interactions while resisting cytochrome P450-mediated oxidation—a critical factor in improving oral bioavailability. For instance, 2-ethyl derivatives of pyrazolo[1,5-a]pyrimidine exhibit plasma half-lives exceeding 8 hours in preclinical models, compared to <2 hours for methyl analogs.
Methyl groups at positions 5 and 7 exemplify strategic minimalism. These substituents avoid the solubility limitations of larger alkyl chains while providing sufficient hydrophobicity to anchor the scaffold in target binding pockets. Molecular dynamics simulations show that 5,7-dimethyl configurations stabilize the pyrazolo[1,5-a]pyrimidine core in a planar conformation, optimizing π-π interactions with phenylalanine residues in checkpoint kinase 1 (CHK1).
Synthetic Pathways
The synthesis of 3-(4-bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically proceeds via cyclocondensation of 3-amino-4-(4-bromobenzyl)pyrazole with β-keto esters or diketones under acidic conditions. For example:
- Step 1 : Condensation of ethyl acetoacetate with 3-amino-4-(4-bromobenzyl)pyrazole in acetic acid yields the 5,7-dimethyl intermediate.
- Step 2 : Alkylation at position 2 using ethyl bromide in the presence of K₂CO₃ completes the core structure.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3/c1-4-16-15(10-13-5-7-14(18)8-6-13)17-19-11(2)9-12(3)21(17)20-16/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTFERUMMDONSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152025 | |
| Record name | 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401728-63-9 | |
| Record name | 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401728-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-A]pyrimidine core, which is known for its diverse biological properties. The presence of the bromobenzyl group enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Research indicates that compounds within the pyrazolo[1,5-A]pyrimidine class can exhibit various mechanisms of action:
- Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes such as monoamine oxidase B (MAO-B), which is significant in neurodegenerative disorders. For instance, certain derivatives demonstrated micromolar IC50 values against MAO-B, suggesting that this compound may also possess similar inhibitory properties .
- Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects comparable to established drugs like Indomethacin. A study highlighted that specific derivatives exhibited 83.4% anti-inflammatory activity, closely matching Indomethacin's 84.2% .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Anti-inflammatory Studies : In a comparative study involving various pyrazolo[1,5-A]pyrimidine derivatives, the compound displayed significant anti-inflammatory properties. It was tested in murine models where it reduced inflammation markers effectively.
- Neuroprotective Effects : Another study evaluated the neuroprotective effects of related compounds on neuronal cells under oxidative stress conditions. Results indicated that these compounds could enhance cell viability and reduce apoptosis in neuronal cultures.
- Cancer Research : The compound's cytotoxic effects were assessed against several cancer cell lines, showing promising results in selectively inducing apoptosis in malignant cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Dependent Pharmacological Activity
Table 1: Structural and Functional Comparison
Key Observations:
- Position 3 Modifications :
- Electron-Donating vs. Withdrawing Groups :
- Anxiolytic Activity :
- Halogenated derivatives (e.g., 3-Br in Compound 9) show efficacy comparable to benzodiazepines without potentiating CNS depression, suggesting the target compound’s bromobenzyl group may confer similar advantages .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 3-(4-bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine?
The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents . For example, hydrazine hydrate reacting with enamines under controlled conditions can yield aminopyrazoles, which are then cyclized with β-ketoesters or diketones to form the fused pyrimidine ring . Optimizing solvent systems (e.g., ethanol/DMF) and reaction times (e.g., reflux for 5–6 hours) is critical for regioselectivity and yield .
Q. How can structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives be achieved?
Structural elucidation relies on a combination of 1H/13C NMR , NOESY (to confirm spatial proximity of substituents), and mass spectrometry (MS). For instance, NOESY spectra can differentiate between 5- and 7-substituted isomers by correlating proton interactions in the pyrimidine ring . High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography (e.g., for 2-methyl-5-(4-tolyl) derivatives) provides definitive bond-length and angle data .
Q. What are the key considerations for regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
Regioselectivity depends on the electronic and steric properties of the starting materials. Symmetrical β-diketones (e.g., acetylacetone) yield single products, while unsymmetrical analogs (e.g., hexane-2,4-dione) produce mixtures of 5- and 7-substituted isomers, requiring chromatographic separation . Reaction conditions (temperature, solvent polarity) also influence regiocontrol .
Advanced Research Questions
Q. How can regioselective C–H functionalization be achieved in pyrazolo[1,5-a]pyrimidines?
A visible-light-induced cross-dehydrogenative coupling (CDC) method enables C3-sulfenylation using Rose Bengal as a photocatalyst, KI/K₂S₂O₈ as oxidants, and DMSO as a sulfur source. This protocol tolerates aryl/heteroaryl thiols and scales efficiently (up to 1 mmol) . Alternative strategies include Pd-catalyzed couplings for introducing halogens or aryl groups at specific positions .
Q. What structural modifications enhance the biological activity of pyrazolo[1,5-a]pyrimidines as enzyme inhibitors?
- COX-2 Selectivity : 6,7-Disubstitution (e.g., 6,7-dimethyl groups) improves COX-2 inhibition potency and selectivity over COX-1. The 4-fluorophenyl and methylsulfonylphenyl substituents further optimize binding .
- Angiotensin II Antagonism : Removal of carboxylic acid groups and introduction of biphenyltetrazole substituents enhance oral bioavailability. Methyl groups at the 3-position are critical for in vivo activity .
- TRK Kinase Inhibition : Substituents like 2,5-difluorophenylpyrrolidine and pyrazolyl groups improve binding to kinase active sites, as seen in patent-derived compounds .
Q. How do structural isomers impact pharmacological studies, and how can they be resolved?
Isomeric mixtures (e.g., 5-methyl-7-alkyl vs. 5-alkyl-7-methyl derivatives) complicate SAR analysis. Resolution methods include:
Q. What methodologies address contradictions in structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidines?
Discrepancies often arise from uncharacterized isomers or variable assay conditions. Mitigation strategies include:
- Pure Isomer Testing : Isolate isomers via preparative chromatography before biological evaluation .
- Standardized Assays : Use consistent in vitro models (e.g., human whole blood for COX-1/COX-2 inhibition) to compare analogs .
- Computational Modeling : Docking studies (e.g., for ERβ-selective ligands) rationalize substituent effects on binding orientations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
